![molecular formula C15H9BrCl2N2O3S B13798995 3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes bromine, chlorine, and benzoic acid moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid involves multiple steps. One common method starts with the nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. The process is optimized for cost-effectiveness and efficiency, often using readily available raw materials and reagents. The production is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid has numerous applications in scientific
Properties
Molecular Formula |
C15H9BrCl2N2O3S |
|---|---|
Molecular Weight |
448.1 g/mol |
IUPAC Name |
3-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C15H9BrCl2N2O3S/c16-8-2-4-10(17)9(6-8)13(21)20-15(24)19-12-5-7(14(22)23)1-3-11(12)18/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
ZRDQNQZBTLQDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)

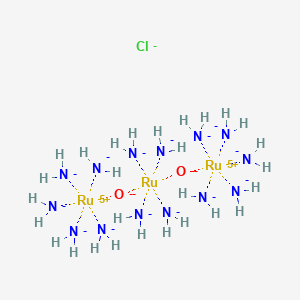
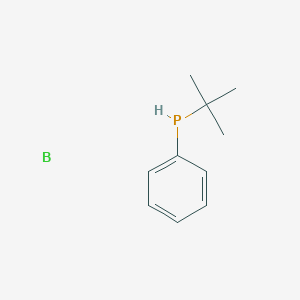
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
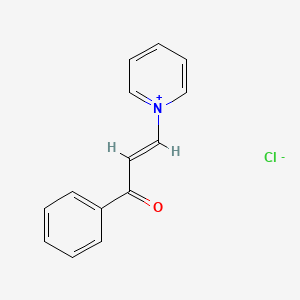
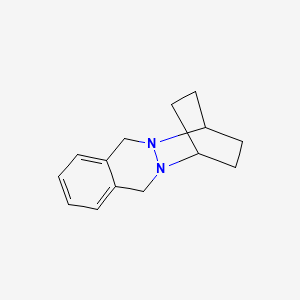
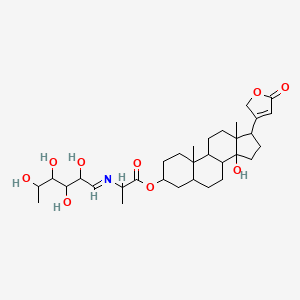
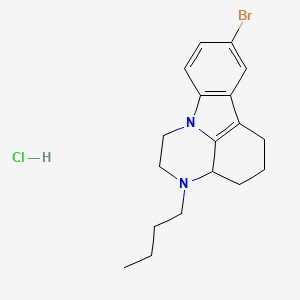
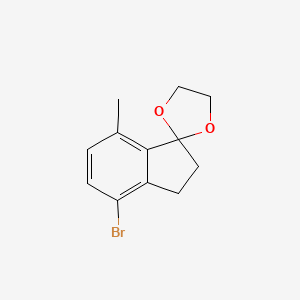
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
![1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13798981.png)

![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
